molecular formula C18H20FN3OS B2738244 N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide CAS No. 626223-06-1

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide

Cat. No.: B2738244
CAS No.: 626223-06-1
M. Wt: 345.44
InChI Key: XYLYECHVULNSDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is a synthetic small molecule featuring a pyridazine core substituted with a 4-fluorophenyl group at the 6-position and a sulfanylacetamide moiety at the 3-position. This compound belongs to a class of heterocyclic derivatives studied for their bioactivity, particularly in targeting enzymes or receptors where sulfur-containing linkages and aromatic systems play critical roles in binding interactions .

Properties

IUPAC Name

N-cyclohexyl-2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3OS/c19-14-8-6-13(7-9-14)16-10-11-18(22-21-16)24-12-17(23)20-15-4-2-1-3-5-15/h6-11,15H,1-5,12H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYLYECHVULNSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. One common method involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with a suitable dicarbonyl compound to form the pyridazine ring. The resulting pyridazine derivative is then subjected to a thiolation reaction using a thiol reagent to introduce the sulfanyl group. Finally, the cyclohexyl group is introduced through an acylation reaction with cyclohexylamine under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and purification methods are also tailored to industrial requirements to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Anticonvulsant Activity

Research has indicated that compounds similar to N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide exhibit anticonvulsant properties. A study on related derivatives demonstrated their efficacy in animal models for epilepsy, particularly in maximal electroshock (MES) tests and pentylenetetrazole-induced seizures. These findings suggest that the compound may act on voltage-sensitive sodium channels, which are critical in the modulation of neuronal excitability .

Adenosine Receptor Antagonism

The compound's structural attributes may also allow it to function as an adenosine receptor antagonist. Adenosine receptors play a crucial role in various physiological processes, including neurotransmission and inflammation. Compounds with similar structures have been investigated for their ability to modulate these receptors, potentially offering therapeutic avenues for conditions such as chronic pain and neurodegenerative diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step chemical reactions, typically starting from readily available pyridazine derivatives. The SAR studies highlight the importance of specific functional groups in enhancing the compound's biological activity. For instance, modifications to the pyridazine ring or substituents on the phenyl group can significantly influence both potency and selectivity towards biological targets .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving various pyridazine derivatives, several compounds were found to exhibit significant anticonvulsant activity in MES models. The most effective derivatives demonstrated low effective doses (ED50) comparable to established anticonvulsants like phenobarbital. This suggests that this compound could be a promising candidate for further development in epilepsy treatment .

Case Study 2: Receptor Binding Studies

Binding affinity studies conducted on related compounds indicated that modifications to the cyclohexyl and pyridazine components could enhance receptor interactions, particularly at adenosine receptors. These studies utilized radiolabeled ligands and competitive binding assays to determine the potency of various analogs, providing insights into how structural changes impact pharmacological effects .

Mechanism of Action

The mechanism of action of N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the pyridazinylsulfanyl moiety can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following table summarizes key structural differences and biological implications between the target compound and structurally analogous derivatives:

Compound Core Heterocycle Substituents Key Functional Differences Reported Activity/Implications
N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide (Target) Pyridazine 6-(4-fluorophenyl); 3-sulfanylacetamide Balanced electronic effects from fluorine; sulfanyl linker enhances π-π stacking potential Hypothesized kinase inhibition (based on pyridazine scaffolds)
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide (Compound 2) Pyrimidoindole Sulfonyl linker; 3-phenyl substituent Sulfonyl group increases polarity; pyrimidoindole core may enhance DNA intercalation potential Reduced activity compared to sulfanyl analogs due to over-oxidation
N-Cyclohexyl-2-{[3-(4-fluorophenyl)-triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide Triazolopyrimidine 3-(4-fluorophenyl); triazole fused to pyrimidine Triazole introduces additional hydrogen-bonding sites; fluorophenyl retained Potential TLR4 modulation (similar triazolopyrimidines show immunomodulatory effects)
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Diaminopyrimidine 4-chlorophenyl; 4,6-diamino groups on pyrimidine Chlorine substituent increases lipophilicity; diaminopyrimidine enhances H-bonding capacity Anticandidal activity (diaminopyrimidine scaffolds target fungal dihydrofolate reductase)
N-Cyclohexyl-2-(1-pentylindol-3-yl)acetamide Indole 1-pentylindole; no sulfur linker Hydrophobic pentyl chain may improve CNS penetration; indole core alters π-stacking dynamics Cannabinoid receptor affinity (indole derivatives are known CB1/CB2 ligands)

Key Findings from Comparative Analysis

Heterocyclic Core Influence :

  • The pyridazine core in the target compound offers a balance of aromaticity and nitrogen positioning, favoring interactions with kinase ATP-binding pockets . In contrast, triazolopyrimidine () and pyrimidoindole () cores introduce fused ring systems that may alter binding kinetics or selectivity .

Sulfur Oxidation State :

  • Sulfanyl (-S-) linkers (target compound, ) are associated with better bioactivity compared to sulfonyl (-SO₂-) or sulfinyl (-SO-) analogs, as over-oxidation reduces membrane permeability and disrupts hydrophobic interactions .

Substituent Effects: The 4-fluorophenyl group in the target compound and enhances electronic effects (electron-withdrawing) and metabolic stability compared to non-halogenated phenyl groups () or chlorophenyl analogs () .

Acetamide Modifications :

  • The cyclohexyl group in the acetamide moiety is conserved across multiple analogs (), suggesting its role in improving solubility and target binding through van der Waals interactions .

Crystallographic and Hydrogen-Bonding Insights

  • The target compound’s pyridazine core and sulfanyl linker likely form distinct hydrogen-bonding networks compared to diaminopyrimidine derivatives (), which exhibit stronger H-bond donor/acceptor capacity due to amino groups .

Biological Activity

N-Cyclohexyl-2-[6-(4-fluoro-phenyl)-pyridazin-3-ylsulfanyl]-acetamide is a novel compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexyl group, a pyridazine moiety, and a fluorophenyl group, which contribute to its unique pharmacological properties. The presence of the sulfur atom in the structure is particularly noteworthy as it may enhance the compound's interaction with biological targets.

Preliminary studies suggest that this compound may act through the inhibition of specific enzymes or receptors involved in various biological pathways. Similar compounds have been shown to interact with mitogen-activated protein kinase (MAPK) pathways, indicating potential roles in cell signaling and regulation of cellular responses.

Anticancer Activity

Recent research has highlighted the compound's potential as an anticancer agent. In vitro studies demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it was found to inhibit cell proliferation in A431 vulvar epidermal carcinoma cells, with IC50 values indicating significant potency compared to control groups .

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes such as monoamine oxidase (MAO). In related studies, derivatives of pyridazine compounds have shown promising MAO-B inhibitory activities, suggesting that this compound may similarly affect neurodegenerative pathways by modulating neurotransmitter levels .

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is crucial for its development as a therapeutic agent. Factors such as absorption, distribution, metabolism, and excretion (ADME) play significant roles in determining its efficacy and safety. Preliminary data suggest favorable bioavailability and metabolic stability, although further studies are required to fully elucidate these properties .

Case Studies and Research Findings

  • Cytotoxicity Assessment : A study assessing the cytotoxic effects of this compound on L929 fibroblast cells indicated that at concentrations below 50 µM, the compound did not induce significant cell death, highlighting its selective toxicity towards cancer cells while sparing normal cells .
  • Inhibition Studies : Molecular docking simulations have shown that the compound binds effectively to MAO-B with high affinity, suggesting it could be a lead candidate for treating conditions like Alzheimer’s disease due to its reversible and competitive inhibition profile .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.